molecular formula C15H16N6O3S B2457752 4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 2034339-40-5

4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2457752
CAS RN: 2034339-40-5
M. Wt: 360.39
InChI Key: UMMKXFMHSNQCBF-UHFFFAOYSA-N
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Description

The molecule “4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a pyrimidine ring, an amino group, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxadiazole and pyrimidine rings could be formed using cyclization reactions . The amino group could be introduced using amination reactions, and the sulfonamide group could be formed using a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrimidine rings would likely contribute to the rigidity of the molecule, while the amino and sulfonamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The amino group could act as a nucleophile in substitution reactions, while the sulfonamide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group could make the compound basic, while the sulfonamide group could make it acidic .

Scientific Research Applications

Agricultural Biological Activities

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. Researchers have synthesized novel derivatives and evaluated their efficacy. Notably, these compounds demonstrated the following effects:

Drug Discovery

The 1,2,4-oxadiazole heterocycle serves as an important pharmacophore for creating novel drug molecules. Its bioisosteric relationship with amide enhances hydrolytic and metabolic stability. Researchers have synthesized derivatives using microwave irradiation (MWI), resulting in advantages such as shorter reaction times and higher yields. Notably, compound 37 exhibited high affinity and selectivity for the σ1 receptor, making it a promising candidate for drug development .

In Vivo Toxicity Assessment

In vivo toxicity studies in mice revealed that this compound is non-toxic at a concentration of 100 mg/kg .

Anticancer Evaluation

While not directly related to the agricultural context, it’s worth mentioning that 1,2,4-oxadiazole derivatives have also been evaluated for anticancer properties. The MTT assay, which quantifies living cells based on mitochondrial enzyme activity, has been used to assess their effectiveness .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-[2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S/c1-10-20-15(24-21-10)13-8-17-9-19-14(13)18-7-6-11-2-4-12(5-3-11)25(16,22)23/h2-5,8-9H,6-7H2,1H3,(H2,16,22,23)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMKXFMHSNQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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